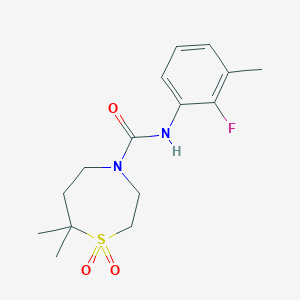![molecular formula C16H13N3O B7680153 4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]-N-methylbenzamide](/img/structure/B7680153.png)
4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]-N-methylbenzamide, also known as JNJ-1661010, is a small molecule inhibitor of the protein kinase CK1δ. This compound has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.
Mécanisme D'action
4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]-N-methylbenzamide is a selective inhibitor of the protein kinase CK1δ. CK1δ is a key regulator of various cellular processes, including cell cycle progression, DNA damage response, and circadian rhythm. Inhibition of CK1δ by 4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]-N-methylbenzamide leads to the disruption of these cellular processes, resulting in the inhibition of cancer cell growth and the improvement of cognitive function in neurodegenerative disorders.
Biochemical and Physiological Effects:
4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]-N-methylbenzamide has been shown to have a range of biochemical and physiological effects. In cancer research, 4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]-N-methylbenzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disorders, 4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]-N-methylbenzamide has been shown to improve cognitive function by reducing neuroinflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]-N-methylbenzamide has several advantages for lab experiments. The compound is readily available for research purposes and has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using 4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]-N-methylbenzamide in lab experiments. The compound has relatively low solubility in aqueous solutions, which may limit its use in certain assays. Additionally, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
For the use of 4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]-N-methylbenzamide include further studies in cancer and neurodegenerative disorders, optimization for improved solubility and bioavailability, and clinical trials to evaluate its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]-N-methylbenzamide involves the reaction of 4-chloro-N-methylbenzamide with 2-cyano-3-(pyridin-2-yl)acrylonitrile in the presence of a base. The reaction produces 4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]-N-methylbenzamide as a yellow solid with a purity of over 95%. The synthesis method has been optimized for large-scale production and is readily available for research purposes.
Applications De Recherche Scientifique
4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]-N-methylbenzamide has been extensively studied for its potential therapeutic applications. The compound has shown promising results in preclinical studies as a potential treatment for various diseases, including cancer and neurodegenerative disorders. In cancer research, 4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]-N-methylbenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disorders, 4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]-N-methylbenzamide has been shown to improve cognitive function and reduce neuroinflammation.
Propriétés
IUPAC Name |
4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-18-16(20)13-7-5-12(6-8-13)10-14(11-17)15-4-2-3-9-19-15/h2-10H,1H3,(H,18,20)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEQWEWRYKCOIZ-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C=C(C#N)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(3-chloro-4-methylphenyl)methyl]-1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine](/img/structure/B7680088.png)
![2-[2-[[(3-Chloro-4-methylphenyl)methylamino]methyl]phenoxy]ethanol](/img/structure/B7680098.png)
![1-Ethyl-5-[[1-(4-methoxy-2-methylphenyl)imidazol-2-yl]sulfanylmethyl]-1,2,4-triazole](/img/structure/B7680100.png)
![N-methyl-N-propan-2-yl-1-[5-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B7680103.png)
![5-Bromo-1-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-6-methyl-2-oxopyridine-3-carbonitrile](/img/structure/B7680105.png)
![N-[(3-chloro-4-methylphenyl)methyl]-1-(3-methyl-4-methylsulfonylphenyl)methanamine](/img/structure/B7680106.png)

![N-[[4-[(3-chloro-4-methylphenyl)methylamino]phenyl]methyl]methanesulfonamide](/img/structure/B7680133.png)
![1-[4-[(3-Chloro-4-methylphenyl)methylamino]piperidin-1-yl]-3-methoxypropan-1-one](/img/structure/B7680135.png)
![3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]benzonitrile](/img/structure/B7680140.png)
![3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]phenol](/img/structure/B7680141.png)